Sodium guluronate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

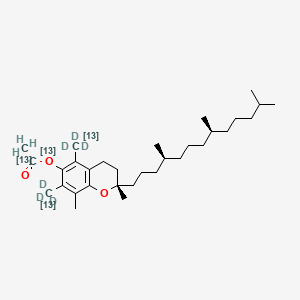

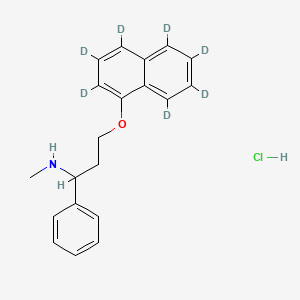

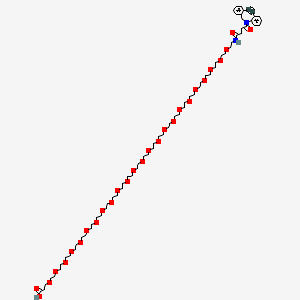

Guluronic acid (sodium) is a uronic acid monosaccharide derived from gulose. It is a C-3 epimer of galacturonic acid and a C-5 epimer of mannuronic acid. Along with mannuronic acid, guluronic acid is a component of alginic acid, a polysaccharide found in brown algae . This compound is known for its ability to bind divalent metal ions such as calcium and strontium through its carboxylate moiety and the axial-equatorial-axial arrangement of hydroxyl groups around the ring .

Preparation Methods

Guluronic acid (sodium) can be prepared from sodium alginate through acid hydrolysis and enzymatic degradation. In one method, oligo-guluronic acids are prepared from an acid hydrolysate of poly-guluronic acid by successive chromatographies of Bio-Gel P-6 and Q Sepharose Fast Flow . Another method involves the hydrolysis of sodium alginate in a boiling water bath using oxalic acid, hydrochloric acid, sulfuric acid, or formic acid . Industrial production often involves the extraction of alginate from brown algae, followed by its conversion to guluronic acid through controlled hydrolysis and purification processes .

Chemical Reactions Analysis

Guluronic acid (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. It can bind divalent metal ions such as calcium and strontium through its carboxylate moiety . Common reagents used in these reactions include acids like hydrochloric acid and sulfuric acid for hydrolysis, and enzymes like alginate lyase for enzymatic degradation . Major products formed from these reactions include oligo-guluronic acids and other alginate derivatives .

Scientific Research Applications

Guluronic acid (sodium) has numerous scientific research applications across various fields:

Mechanism of Action

The mechanism of action of guluronic acid (sodium) involves its ability to bind divalent metal ions through its carboxylate moiety and the axial-equatorial-axial arrangement of hydroxyl groups around the ring . This binding capability allows it to form stable gels and hydrogels, which are useful in various applications such as drug delivery and tissue engineering . The molecular targets include the metal ions it binds to, and the pathways involved are related to the formation of stable gel matrices .

Comparison with Similar Compounds

Guluronic acid (sodium) can be compared with other uronic acids such as galacturonic acid, mannuronic acid, and glucuronic acid. While all these compounds share a similar uronic acid structure, guluronic acid is unique in its ability to form stable gels with divalent metal ions . This property makes it particularly useful in applications requiring gel formation and stability. Similar compounds include:

Galacturonic acid: A component of pectin, found in the cell walls of plants.

Mannuronic acid: Another component of alginic acid, found alongside guluronic acid in brown algae.

Glucuronic acid: Found in the connective tissues of animals and involved in detoxification processes.

Properties

Molecular Formula |

C6H9NaO7 |

|---|---|

Molecular Weight |

216.12 g/mol |

IUPAC Name |

sodium;(2S,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |

InChI |

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m0./s1 |

InChI Key |

WNFHGZLVUQBPMA-OSQBQZLYSA-M |

Isomeric SMILES |

C(=O)[C@@H]([C@@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.[Na+] |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B15141568.png)

![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B15141578.png)

![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B15141610.png)